molecular formula C24H25F3N4O B8362877 N-(1-Ethyl-3-piperidyl)-2-(8-trifluoromethyl-4-quinolylamino)benzamide

N-(1-Ethyl-3-piperidyl)-2-(8-trifluoromethyl-4-quinolylamino)benzamide

Cat. No. B8362877
M. Wt: 442.5 g/mol
InChI Key: UHAUAYGYPVRSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Ethyl-3-piperidyl)-2-(8-trifluoromethyl-4-quinolylamino)benzamide is a useful research compound. Its molecular formula is C24H25F3N4O and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Ethyl-3-piperidyl)-2-(8-trifluoromethyl-4-quinolylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Ethyl-3-piperidyl)-2-(8-trifluoromethyl-4-quinolylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-Ethyl-3-piperidyl)-2-(8-trifluoromethyl-4-quinolylamino)benzamide

Molecular Formula

C24H25F3N4O

Molecular Weight

442.5 g/mol

IUPAC Name

N-(1-ethylpiperidin-3-yl)-2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzamide

InChI

InChI=1S/C24H25F3N4O/c1-2-31-14-6-7-16(15-31)29-23(32)18-8-3-4-11-20(18)30-21-12-13-28-22-17(21)9-5-10-19(22)24(25,26)27/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,28,30)(H,29,32)

InChI Key

UHAUAYGYPVRSST-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)NC(=O)C2=CC=CC=C2NC3=C4C=CC=C(C4=NC=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.5 Grams (0.0285 Mole) of 2-(8-trifluoromethyl-4-quinolylamino)benzoic acid hydrochloride dihydrate were refluxed in 80 milliliters of thionyl chloride for half an hour. A yellow solid precipitated. The thionyl chloride was evaporated off. The resulting acid chloride hydrochloride was added in portions with stirring to a cooled mixture of 3.84 grams (0.03 moles) of 3-amino-1-ethylpiperidine in 100 milliliters of chloroform and 31.8 grams (0.3 mole) of sodium carbonate in 100 milliliters of water. The mixture was stirred for one hour and allowed to stand overnight. The chloroform layer was separated and dried and the chloroform evaporated to give a nearly colourless solid. Trituration with ether gave a colourless solid which was recrystallized from methanol to give 7.9 grams (63% yield) of title compound, melting point 212° to 213° C.
Name
2-(8-trifluoromethyl-4-quinolylamino)benzoic acid hydrochloride dihydrate
Quantity
0.0285 mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step Two
Quantity
31.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.